molecular formula C13H16N2O2 B14003286 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one CAS No. 5446-11-7

2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one

Cat. No.: B14003286
CAS No.: 5446-11-7
M. Wt: 232.28 g/mol
InChI Key: RCWWEUNTXNTZAG-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one typically involves the reaction of 4-ethoxybenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated pyridazinone derivatives

Scientific Research Applications

2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation and immune responses, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one
  • 2-(4-Chlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one
  • 2-(4-Bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one

Uniqueness

2-(4-Ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets. Additionally, the specific arrangement of substituents on the pyridazinone ring can affect its overall stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

5446-11-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C13H16N2O2/c1-3-17-12-7-5-11(6-8-12)15-13(16)9-4-10(2)14-15/h5-8H,3-4,9H2,1-2H3

InChI Key

RCWWEUNTXNTZAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CCC(=N2)C

Origin of Product

United States

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